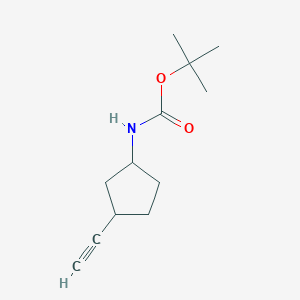

Tert-butyl (3-ethynylcyclopentyl)carbamate

Vue d'ensemble

Description

Tert-butyl (3-ethynylcyclopentyl)carbamate is a chemical compound with the molecular formula C12H19NO2. It has a molecular weight of 209.28 g/mol. This compound is used in palladium-catalyzed synthesis .

Molecular Structure Analysis

The InChI code for Tert-butyl (3-ethynylcyclopentyl)carbamate is1S/C12H19NO2/c1-5-9-6-7-10 (8-9)13-11 (14)15-12 (2,3)4/h1,9-10H,6-8H2,2-4H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

Tert-butyl (3-ethynylcyclopentyl)carbamate is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.Applications De Recherche Scientifique

Medicine

In the medical field, Tert-butyl (3-ethynylcyclopentyl)carbamate is utilized for its protective group properties. It’s often used to protect sensitive amino groups during peptide synthesis, which is crucial for creating various therapeutic peptides and proteins .

Agriculture

This compound plays a role in the development of agricultural chemicals. Its protective group functionality is essential in synthesizing new compounds that could act as herbicides or pesticides, contributing to crop protection strategies .

Material Science

In material science, Tert-butyl (3-ethynylcyclopentyl)carbamate is used in the synthesis of polymers and resins. Its ability to introduce functional groups into polymers allows for the creation of materials with specific characteristics, such as increased durability or biodegradability .

Environmental Science

Researchers are exploring the use of Tert-butyl (3-ethynylcyclopentyl)carbamate in environmental remediation. Its chemical properties may be harnessed to create compounds that can neutralize or remove pollutants from the environment .

Biochemistry

In biochemistry, this compound is used as a building block for complex molecules. It’s particularly valuable in the study of enzyme-catalyzed reactions and the synthesis of biologically active molecules .

Pharmacology

Tert-butyl (3-ethynylcyclopentyl)carbamate finds applications in pharmacology for drug design and development. Its protective group is used to safeguard functional groups in drug molecules during synthesis, ensuring the stability and efficacy of the drugs .

Chemical Engineering

The compound is integral in chemical engineering processes, especially in the design of flow reactors and other equipment where its stability under various conditions is beneficial. It helps in optimizing reactions and increasing the efficiency of chemical production .

Analytical Chemistry

In analytical chemistry, Tert-butyl (3-ethynylcyclopentyl)carbamate is used in the development of analytical methods. It serves as a standard or reference compound in chromatography and spectrometry, aiding in the accurate measurement of other substances .

Mécanisme D'action

Target of action

Carbamates are often used as protecting groups for amines in organic synthesis . They protect the amine group from unwanted reactions, allowing chemists to perform reactions on other parts of the molecule.

Mode of action

Carbamates can be installed and removed under relatively mild conditions . The installation of a carbamate protecting group typically involves the reaction of an amine with a carbamoyl chloride or an isocyanate .

Biochemical pathways

The exact biochemical pathways affected by “Tert-butyl (3-ethynylcyclopentyl)carbamate” are unknown due to the lack of specific information. Carbamates in general are involved in various biochemical pathways depending on their specific structure and the molecule they are protecting .

Pharmacokinetics

The ADME properties of “Tert-butyl (3-ethynylcyclopentyl)carbamate” are unknown due to the lack of specific information. Carbamates are typically rapidly absorbed if inhaled or ingested .

Result of action

The molecular and cellular effects of “Tert-butyl (3-ethynylcyclopentyl)carbamate” are unknown due to the lack of specific information. The primary result of carbamate action in organic synthesis is the protection of amine groups, allowing for selective reactions on other parts of the molecule .

Propriétés

IUPAC Name |

tert-butyl N-(3-ethynylcyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHXBYFRDCALDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3-ethynylcyclopentyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B1434525.png)

![1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride](/img/structure/B1434527.png)